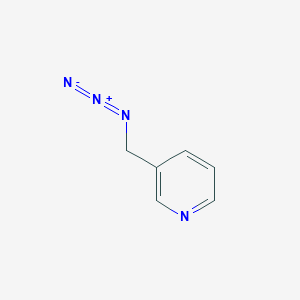

3-(Azidomethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-9-5-6-2-1-3-8-4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHVFMDULQHSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

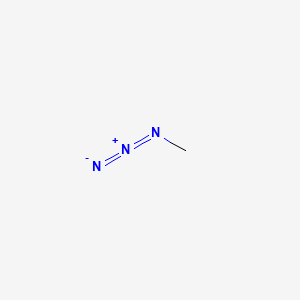

C1=CC(=CN=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672500 | |

| Record name | 3-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864528-33-6 | |

| Record name | 3-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Bridging Privileged Scaffolds with Bioorthogonal Chemistry

An In-Depth Technical Guide to 3-(Azidomethyl)pyridine: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs due to its ability to enhance pharmacokinetic properties such as metabolic stability, binding affinity, and solubility.[1][2][3] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing drug-receptor interactions and overall bioavailability.[1][4] Parallel to the enduring importance of such scaffolds, the advent of "click chemistry" has revolutionized how complex molecular architectures are assembled.[5][6] This suite of reactions, characterized by high yields, stereospecificity, and tolerance of diverse functional groups, allows for the efficient and reliable conjugation of molecular components.[5]

This compound emerges at the intersection of these two powerful concepts. It is a bifunctional reagent that elegantly combines the desirable pyridine core with an azide functional group—the key handle for the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] This guide provides an in-depth technical overview of this compound, from its fundamental structure and synthesis to its application as a pivotal tool for researchers, scientists, and drug development professionals aiming to innovate at the frontiers of molecular design.

Part 1: Molecular Structure and Physicochemical Properties

The utility of this compound is intrinsically linked to its molecular architecture. The structure consists of three key components:

-

The Pyridine Ring : An aromatic, six-membered heterocycle where a nitrogen atom replaces a carbon-hydrogen unit of a benzene ring.[4] The nitrogen atom is sp²-hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring, not contributing to the aromatic system.[4] This makes the lone pair available for hydrogen bonding and protonation, rendering the molecule weakly basic. The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient, influencing its reactivity in substitution reactions.[2]

-

The Methylene Linker (-CH₂-) : A flexible, non-conjugated spacer that connects the pyridine ring to the azide group. This linker provides rotational freedom and insulates the azide's reactivity from the electronic effects of the aromatic ring.

-

The Azide Group (-N₃) : A high-energy, linear functional group that serves as a 1,3-dipole. It is remarkably stable in the presence of many functional groups found in biological systems, yet it reacts with exceptional efficiency and specificity with terminal alkynes in the presence of a copper(I) catalyst.[5][8]

This unique combination of a proven pharmacophore and a bioorthogonal handle makes this compound a highly valuable building block.

Physicochemical Data Summary

All quantitative and identifying data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₄ | [9][10] |

| Molecular Weight | 134.14 g/mol | [9][10] |

| CAS Number | 864528-33-6 | [9] |

| Appearance | Solid | [11] |

| InChI Key | PPHVFMDULQHSTJ-UHFFFAOYSA-N | |

| SMILES String | [N-]=[N+]=NCc1cccnc1 |

Part 2: Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves a nucleophilic substitution reaction. The typical precursor is 3-(chloromethyl)pyridine hydrochloride, a commercially available starting material. The causality behind this choice is the facility of displacing the chloride, a good leaving group, with the highly nucleophilic azide ion.

The precursor, 3-(chloromethyl)pyridine hydrochloride, is itself synthesized from more fundamental starting materials. A frequent route involves the chlorination of 3-pyridinemethanol (also known as 3-pyridyl carbinol) using thionyl chloride (SOCl₂).[12] This reaction is efficient and proceeds readily, converting the primary alcohol into the corresponding alkyl chloride.[12]

Synthetic Workflow Diagram

The following diagram illustrates the two-stage process to synthesize this compound from the readily available 3-pyridinemethanol.

Caption: Synthetic pathway from 3-pyridinemethanol to this compound.

Detailed Experimental Protocol: Synthesis from 3-(Chloromethyl)pyridine Hydrochloride

This protocol describes a self-validating system where reaction progress can be monitored, and the final product is purified to a high degree, ensuring its suitability for subsequent applications.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

3-(Chloromethyl)pyridine hydrochloride (1.0 eq)[13]

-

Sodium azide (NaN₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Condenser (optional, for reactions at elevated temperature)

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous DMF.

-

Causality Note: The hydrochloride salt must be used. While the free base is reactive, it is less stable. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation while leaving the azide anion highly nucleophilic.

-

-

Reagent Addition: Add sodium azide (1.5 eq) to the stirred solution in one portion.

-

Expertise Note: A slight excess of sodium azide is used to drive the reaction to completion according to Le Châtelier's principle.

-

-

Reaction Conditions: Stir the mixture at room temperature (or gently heat to 40-50 °C to increase the rate) for 12-24 hours.

-

Self-Validation: Monitor the reaction progress by TLC. A suitable eluent system is typically a mixture of hexane and ethyl acetate. The product, being more polar than the starting material's free base but moving on TLC, should show a new spot with a distinct Rf value. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Causality Note: This step quenches the reaction and dissolves the DMF and excess sodium azide into the aqueous phase. Caution: Azides are toxic. All aqueous waste must be handled and disposed of according to institutional safety protocols.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Expertise Note: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

-

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

-

Causality Note: The water wash removes residual DMF, while the brine wash removes residual water from the organic phase, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

-

Self-Validation: The purity of the collected fractions should be confirmed by TLC. Fractions containing the pure product are combined and concentrated to yield this compound as a solid. The structure and purity can be further confirmed by NMR and mass spectrometry.

-

Part 3: Core Applications in Drug Development - The Power of Click Chemistry

The primary application of this compound in drug development is its role as a building block in CuAAC reactions. This reaction forms a stable, chemically inert 1,2,3-triazole ring that covalently links two molecular fragments.[5]

The CuAAC Reaction Mechanism and Advantages

The CuAAC is not a concerted cycloaddition; it involves a stepwise mechanism catalyzed by a Cu(I) species. This catalytic cycle ensures the reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer, which is critical for reproducibility in drug synthesis.[5][7]

Key Advantages for Drug Discovery:

-

High Efficiency: Reactions proceed to near-quantitative yields.

-

Orthogonality: The azide and alkyne groups are inert to most other functional groups present in complex biomolecules, allowing for specific labeling in intricate environments.[8]

-

Biocompatibility: The reaction can be performed in aqueous media, making it suitable for bioconjugation applications.[5]

Logical Workflow: Incorporating the Pyridine Scaffold

Researchers use this compound to introduce the beneficial pyridine moiety into a target molecule or library of compounds. For example, a lead compound containing a terminal alkyne can be readily "clicked" with this compound to generate a new analog. This allows for rapid Structure-Activity Relationship (SAR) studies to probe the effects of adding the pyridine group.

Caption: Logic of using this compound in a CuAAC reaction.

The introduction of the pyridine scaffold via this method can significantly improve a drug candidate's profile by:

-

Enhancing Potency: The pyridine nitrogen can form crucial hydrogen bonds with target receptors.[1]

-

Improving Pharmacokinetics: The polar nature of the pyridine ring can increase solubility, while its aromaticity can contribute to favorable stacking interactions and improved metabolic stability.[3]

Part 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound, like all organic azides, requires careful handling due to its potential hazards.

Key Hazards:

-

Toxicity: Azides are toxic if swallowed, inhaled, or absorbed through the skin.[14]

-

Explosive Potential: While small alkyl azides are generally less shock-sensitive than heavy metal azides, they can decompose explosively upon heating or exposure to shock.

-

Reactivity with Acids: Contact with strong acids can produce hydrazoic acid (HN₃), a highly toxic and explosive gas.

Handling Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]

-

Avoid heating the compound unnecessarily. If heating is required for a reaction, use a controlled heating mantle and a blast shield.

-

Never use metal spatulas to handle the solid, as friction can be a source of initiation. Use plastic or ceramic spatulas.

-

Keep the compound away from strong acids and oxidizing agents.[17]

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

-

Store away from incompatible materials, particularly acids.

-

The storage class is typically for combustible solids.[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that empowers chemists to merge the proven benefits of a privileged medicinal scaffold with the efficiency and precision of click chemistry. Its straightforward synthesis, combined with the robust and orthogonal nature of its azide functionality, provides a reliable pathway to generate novel molecular entities with enhanced drug-like properties. By understanding its structure, synthesis, and safe handling, researchers can effectively leverage this versatile building block to accelerate the discovery and development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45791267, this compound. [Link][18]

-

Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. [19]

-

Verma, S., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link][1]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link][5]

-

El-Sayed, N. N. E., et al. (Eds.). (2021). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link][20]

-

Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides. [12]

-

Global Substance Registration System. 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. [Link][13]

-

Al-Mulla, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link][2]

-

Gissot, A., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link][8]

-

International Journal of Pharmaceutical Sciences Review and Research. An Insight Into Click Chemistry. [Link][7]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. [Link][21]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scbt.com [scbt.com]

- 10. pyridine, 3-(azidomethyl)- | 864528-33-6 [chemicalbook.com]

- 11. This compound AldrichCPR 864528-33-6 [sigmaaldrich.com]

- 12. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. aksci.com [aksci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fishersci.com [fishersci.com]

- 18. This compound | C6H6N4 | CID 45791267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 20. bcrcp.ac.in [bcrcp.ac.in]

- 21. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

Introduction: The Strategic Importance of 3-(Azidomethyl)pyridine

An In-depth Technical Guide to 3-(Azidomethyl)pyridine: Properties, Synthesis, and Applications

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. It integrates two key structural motifs: the pyridine ring and the azide functional group. The pyridine core is a fundamental component in a vast number of FDA-approved drugs and biologically active molecules, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2][3] The azide group, on the other hand, serves as a versatile and high-energy functional handle, most notably as a key reactant in the suite of reactions known as "Click Chemistry".[4][5][6][7][8]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and reactivity. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block in their synthetic endeavors. We will place a strong emphasis on the practical aspects of its use, including detailed experimental protocols and critical safety considerations.

PART 1: Core Chemical Properties and Safety Mandates

The utility of this compound is matched by the potential hazards associated with its azide functionality. A thorough understanding of its properties and strict adherence to safety protocols are non-negotiable prerequisites for its use in any research setting.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 864528-33-6 | [9] |

| Molecular Formula | C₆H₆N₄ | [9] |

| Molecular Weight | 134.14 g/mol | [9] |

| Appearance | Solid (typical) | |

| InChI Key | PPHVFMDULQHSTJ-UHFFFAOYSA-N | |

| SMILES | N=[N+]=[N-]Cc1cnccc1 |

Critical Safety Considerations for Handling Organic Azides

Organic azides are energy-rich molecules that can be sensitive to heat, shock, friction, and light, with the potential for explosive decomposition.[10][11] Low molecular weight organic azides, like this compound, warrant particular caution.[11]

Stability Assessment:

-

Carbon-to-Nitrogen Ratio (C/N): A primary guideline for azide stability is the ratio of carbon atoms to nitrogen atoms. For this compound, the formula is C₆H₆N₄. While the total atom ratio is complex, a simpler "heavy atom" C/N ratio (6 carbons to 4 nitrogens) suggests it should be handled with care. A guiding principle, the "Rule of Six," suggests there should be at least six carbon atoms per energetic group to render the compound relatively safe.[4][10]

-

Structural Features: Aromatic azides are generally less stable than aliphatic ones.[12] While the azide in this compound is benzylic, its proximity to the pyridine ring necessitates caution.

Mandatory Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and safety glasses.[12] If there is any risk of explosion, work behind a blast shield.[4][12]

-

Scale: Conduct initial experiments on the smallest possible scale (e.g., <1 gram).[4] Do not scale up reactions without a thorough risk assessment and approval from safety personnel.[12]

-

Avoid Incompatibles:

-

Heavy Metals: Never use metal spatulas or allow contact with heavy metals (e.g., Cu, Pb, Ag, Hg), as this can form highly shock-sensitive metal azides.[12] Use plastic or glass spatulas.[12]

-

Acids: Contact with acids can form hydrazoic acid (HN₃), which is highly toxic and explosive.[10]

-

Halogenated Solvents: Never use solvents like dichloromethane (DCM) or chloroform. They can react to form extremely unstable di- and tri-azidomethane.[10][11]

-

-

Purification & Storage:

-

Purification: Avoid distillation or sublimation for purification.[11] Use extraction, precipitation, or carefully considered column chromatography for stable azides.

-

Storage: Store organic azides in the dark, preferably in plastic amber containers, and at reduced temperatures (e.g., -18 °C).[10] If stored in solution, concentrations should not exceed 1 M.

-

-

Waste Disposal: Azide-containing waste must be segregated in a dedicated, clearly labeled container.[11][12] Before disposal, organic azides should ideally be converted to a more stable derivative, such as an amine, via reduction.[10]

PART 2: Synthesis of this compound

The most direct and common route to this compound is through the nucleophilic substitution of a suitable precursor, typically 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine, with an azide salt. Sodium azide (NaN₃) is the most frequently used reagent for this transformation. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the azide salt while poorly solvating the azide anion, thus enhancing its nucleophilicity.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and risk-assessed for specific laboratory conditions.

Objective: To synthesize this compound from 3-(chloromethyl)pyridine hydrochloride.

Materials:

-

3-(Chloromethyl)pyridine hydrochloride

-

Sodium azide (NaN₃)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Pre-reaction Setup: In a fume hood, behind a blast shield, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Neutralization: To the flask, add 3-(chloromethyl)pyridine hydrochloride and deionized water. Cool the solution in an ice bath (0 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the solution is neutral or slightly basic (pH ~7-8), freeing the amine base.

-

Extraction of Precursor: Extract the neutralized aqueous solution three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 3-(chloromethyl)pyridine. Caution: Do not heat excessively.

-

Azidation Reaction: Immediately dissolve the resulting oil in anhydrous DMF. To this solution, add sodium azide (NaN₃) portion-wise. Note: Ensure the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the product multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, wash thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR). The appearance of a strong, sharp absorption band around 2100 cm⁻¹ in the IR spectrum is characteristic of the azide group.

PART 3: Chemical Reactivity and Core Applications

The synthetic utility of this compound is dominated by the reactivity of the azide group, which provides a gateway to a diverse range of chemical transformations.

The Cornerstone Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this compound is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a flagship of "click chemistry," involves the [3+2] cycloaddition between an azide and a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[5][6][13]

Causality of Excellence:

-

High Yield & Selectivity: The reaction is exceptionally high-yielding and produces only the 1,4-regioisomer, eliminating the need for tedious separation of isomers that often plagues the thermal (Huisgen) cycloaddition.[5]

-

Mild Conditions: CuAAC proceeds readily at room temperature in a variety of solvents, including aqueous media, and is tolerant of a wide array of functional groups.[5][8] This biocompatibility is a major advantage in drug discovery and chemical biology.

-

Robust Linker: The resulting triazole ring is highly stable and acts as a rigid, planar linker that can mimic a peptide bond, making it an excellent bioisostere in drug design.[6]

Reduction to Amines

The azide group can be readily reduced to a primary amine, yielding 3-(aminomethyl)pyridine. This transformation is valuable for introducing a basic, nucleophilic site into a molecule. Common reducing agents for this purpose include:

-

Staudinger Reaction: Triphenylphosphine (PPh₃) followed by hydrolysis.

-

Catalytic Hydrogenation: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

-

Metal Hydrides: Lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocol: CuAAC Reaction

This protocol is a representative example and should be adapted for the specific alkyne being used.

Objective: To couple this compound with a generic terminal alkyne via CuAAC.

Materials:

-

This compound

-

Terminal alkyne (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

Solvent system (e.g., t-BuOH/H₂O 1:1)

-

Ethyl acetate (EtOAc)

Procedure:

-

Setup: In a vial, dissolve this compound and the terminal alkyne in the chosen solvent system (e.g., t-BuOH/H₂O).

-

Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.

-

Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The reaction mixture may change color.

-

Reaction Monitoring: Seal the vial and allow the reaction to stir at room temperature. Monitor for completion using TLC or LC-MS. Click reactions are often complete within a few hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude triazole product can be purified by column chromatography or recrystallization as needed.

Applications in Drug Discovery and Beyond

The combination of the biologically relevant pyridine scaffold and the robust triazole linker formed via click chemistry makes this compound a powerful tool for:

-

Lead Generation: Rapidly creating large libraries of diverse compounds for high-throughput screening.[6][7]

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of a lead compound by clicking on various alkyne-functionalized fragments to optimize potency and pharmacokinetic properties.[2]

-

Bioconjugation: Linking drug molecules to larger biomolecules like proteins or polymers for targeted delivery.[8]

-

Materials Science: Synthesizing functionalized polymers and modifying surfaces.[13]

Conclusion

This compound stands as a strategically important chemical building block, bridging the worlds of heterocyclic chemistry and bioorthogonal ligation. Its true potential is unlocked through a disciplined approach that pairs a deep understanding of its reactivity with an unwavering commitment to safety. By mastering the protocols for its synthesis and application, particularly the powerful CuAAC reaction, researchers can significantly accelerate the discovery and development of novel therapeutics and advanced materials.

References

- Safe Handling of Azides. (2013-02-01). University of Pittsburgh.

- School of Chemistry SOP For Handling Azides And Other Potentially Explosive M

- LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Thorn-Seshold.

- Azide Compounds. Environmental Health and Safety, University of Minnesota.

- Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Oper

- This compound | C6H6N4 | CID 45791267. PubChem, NIH.

- This compound AldrichCPR 864528-33-6. Sigma-Aldrich.

- This compound | CAS 864528-33-6. Santa Cruz Biotechnology.

- Synthesis of 3‐aminomethyl pyridine.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegener

- Click chemistry. Wikipedia.

- A Recent Concept of Importance: Click Chemistry.

- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC, NIH.

- The Role of Pyridine Intermedi

- A Brief View on Pyridine Compounds. Open Access Journals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. Click Chemistry [organic-chemistry.org]

- 6. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. ucd.ie [ucd.ie]

- 12. artscimedia.case.edu [artscimedia.case.edu]

- 13. Click chemistry - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 3-(Azidomethyl)pyridine

<

Abstract

This guide provides a comprehensive overview of the synthesis of 3-(azidomethyl)pyridine from 3-(chloromethyl)pyridine, a critical transformation for researchers in drug discovery and chemical biology. We will delve into the mechanistic underpinnings of this nucleophilic substitution reaction, provide a detailed and validated experimental protocol, discuss essential characterization techniques, and emphasize the stringent safety protocols required when handling azide compounds. This document is intended for professionals with a background in organic synthesis and aims to provide both theoretical and practical insights to ensure a safe and successful synthesis.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry and drug development. Its utility stems from the presence of the azide moiety, which is a key functional group for "click chemistry."[1][2] Specifically, the azide group readily participates in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings.[3][4] This reaction is highly efficient, regiospecific, and can be performed under mild, biocompatible conditions, making it a powerful tool for bioconjugation, lead optimization, and the synthesis of complex molecular architectures.[1][5] The pyridine core itself is a prevalent scaffold in numerous FDA-approved drugs, further highlighting the importance of functionalized pyridines like this compound in pharmaceutical research.[6]

Mechanistic Insights: A Nucleophilic Substitution Approach

The synthesis of this compound from 3-(chloromethyl)pyridine hydrochloride proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[7][8] In this reaction, the azide anion (N₃⁻), a potent nucleophile, displaces the chloride ion from the benzylic carbon of the 3-(chloromethyl)pyridine.

Key Mechanistic Steps:

-

Nucleophilic Attack: The electron-rich azide ion attacks the electrophilic carbon atom of the chloromethyl group.[9]

-

Transition State: A transient, high-energy transition state is formed where the azide group is forming a new bond to the carbon, and the carbon-chlorine bond is simultaneously breaking.[8]

-

Product Formation: The chloride ion is expelled as the leaving group, resulting in the formation of this compound.[9]

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation (e.g., Na⁺) while leaving the azide anion relatively free to act as a nucleophile.[10]

Experimental Protocol: A Validated Step-by-Step Synthesis

This protocol outlines a reliable method for the synthesis of this compound. It is imperative that all safety precautions are strictly followed.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 3-(Chloromethyl)pyridine hydrochloride | 6959-48-4 | 164.03 | 1.0 eq |

| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 1.2 eq |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.2 M |

| Ethyl Acetate | 141-78-6 | 88.11 | - |

| Deionized Water | 7732-18-5 | 18.02 | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a well-ventilated fume hood, add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) to a round-bottom flask equipped with a magnetic stir bar.

-

Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M. To this solution, carefully add sodium azide (1.2 equivalents) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Workup: Upon completion, carefully quench the reaction by pouring the mixture into deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic extracts and wash with deionized water, followed by a wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic peaks for the pyridine ring protons and a singlet for the methylene protons (CH₂) adjacent to the azide group. The chemical shift of the methylene protons will be shifted downfield compared to the starting material due to the electronegativity of the azide group. |

| ¹³C NMR | The spectrum will display signals corresponding to the carbon atoms of the pyridine ring and the methylene carbon. |

| IR Spectroscopy | A strong, sharp absorption band is expected in the region of 2100 cm⁻¹, which is characteristic of the azide (N₃) stretching vibration.[11] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₆H₆N₄, MW: 134.14 g/mol ). |

Critical Safety Considerations

Organic azides are energetic compounds and must be handled with extreme caution.[12][13] The following safety protocols are mandatory:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14]

-

Fume Hood: All manipulations involving azides must be conducted in a certified chemical fume hood.[14]

-

Blast Shield: It is highly recommended to use a blast shield during the reaction and workup.[15]

-

Avoid Metals: Do not use metal spatulas to handle sodium azide, as this can lead to the formation of highly shock-sensitive heavy metal azides.[12] Use plastic or ceramic spatulas instead.[14]

-

Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form explosive di- and tri-azidomethane.[13]

-

Temperature Control: Avoid heating organic azides unless necessary and on a small scale. They can decompose explosively.[13] Purification should be limited to extraction and chromatography; distillation and sublimation are not recommended.[13]

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[14] Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[12][13]

Conclusion

The synthesis of this compound from 3-(chloromethyl)pyridine is a straightforward yet potentially hazardous procedure. By understanding the underlying SN2 mechanism, adhering to a validated experimental protocol, and, most importantly, following stringent safety precautions, researchers can safely and efficiently produce this valuable building block for applications in drug discovery and chemical biology. The versatility of the azide group in click chemistry ensures that this compound will remain a relevant and important compound in the synthetic chemist's toolbox.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]

-

Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

-

Patton, G. C. (2004, November 8). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois. Retrieved from [Link]

-

Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Guo, S. M., et al. (2025, October). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. ResearchGate. Retrieved from [Link]

-

Wikipedia. Click chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Retrieved from [Link]

-

Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. Retrieved from [Link]

-

Jiang, X., et al. (2019, May 16). Recent applications of click chemistry in drug discovery. ResearchGate. Retrieved from [Link]

-

A Recent Concept of Importance: Click Chemistry. (n.d.). Retrieved from [Link]

-

Slepukhina, I. N., et al. (2022). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Molecules, 27(19), 6543. Retrieved from [Link]

Sources

- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. ucd.ie [ucd.ie]

- 14. uvic.ca [uvic.ca]

- 15. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

A Senior Application Scientist's Guide to 3-(Azidomethyl)pyridine in Click Chemistry: Mechanistic Insights and Practical Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Reagent, A Strategic Building Block

In the landscape of bioconjugation and molecular synthesis, the principles of click chemistry—reactions that are modular, high-yielding, and benign in nature—have become foundational.[1][2] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of this philosophy, forging stable triazole linkages with remarkable efficiency.[3][4] Within the vast toolkit of click reagents, 3-(Azidomethyl)pyridine emerges not merely as another azide-bearing molecule, but as a strategic building block. Its inherent pyridine functionality offers a nuanced layer of control and potential for reaction acceleration that distinguishes it from simple alkyl or aryl azides.

This guide provides an in-depth exploration of the mechanism of action for this compound in the two primary modalities of azide-alkyne click chemistry: the copper-catalyzed (CuAAC) and the metal-free, strain-promoted (SPAAC) pathways. As Senior Application Scientists, our focus extends beyond the reaction diagram; we aim to elucidate the causality behind the reaction's efficiency, the rationale for protocol design, and the practical implications for drug development and advanced research.

Part 1: The Core Mechanism - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, celebrated for its speed, specificity, and biocompatibility under the right conditions.[5][] The reaction dramatically accelerates the classic Huisgen 1,3-dipolar cycloaddition, which otherwise requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[4][5] The copper(I) catalyst is the key, orchestrating a stepwise mechanism that exclusively produces the 1,4-disubstituted triazole product.[2][3]

The Catalytic Cycle: A Stepwise View

The currently accepted mechanism involves several key steps, beginning with the interaction between the copper(I) catalyst and the terminal alkyne.

-

Formation of Copper-Acetylide: The cycle initiates with the coordination of the Cu(I) ion to the alkyne's triple bond, forming a π-complex. This interaction increases the acidity of the terminal alkyne proton, facilitating its removal by a base to form the crucial copper-acetylide intermediate.[4][7]

-

Coordination and Cyclization: The azide, in our case this compound, then coordinates to the copper center. This brings the two reactive partners into close proximity. A nucleophilic attack from the terminal nitrogen of the azide onto the internal carbon of the copper-acetylide leads to the formation of a six-membered copper metallacycle.[4][5]

-

Ring Contraction & Protonolysis: This metallacycle is transient, quickly undergoing ring contraction to a more stable triazolyl-copper intermediate.[4] The final step is protonolysis, where a proton source cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst to continue the cycle.[5]

The Pyridyl Advantage: An Endogenous Ligand

The true value of this compound in CuAAC lies in the dual functionality of the molecule. The pyridine nitrogen can act as an accelerating ligand for the copper(I) catalyst. This "intramolecular" or "endogenous" ligand effect is critical.

-

Stabilization and Activity: Copper(I) is prone to disproportionation and oxidation to the inactive Cu(II) state.[8] Ligands are essential to stabilize the Cu(I) oxidation state and maintain catalytic activity. The pyridine moiety of this compound can coordinate with the copper ion, contributing to this stabilization.

-

Reaction Acceleration: Polydentate nitrogen ligands, such as those incorporating pyridine, are known to significantly accelerate the CuAAC reaction.[3][9] By coordinating to the copper center, the pyridine group can modulate the electronics of the metal, enhancing its ability to activate the alkyne and facilitating the subsequent cycloaddition. This can lead to faster reaction times and allow for lower catalyst loadings, which is particularly crucial in sensitive biological applications to minimize copper-induced cytotoxicity.[1][9]

The diagram below illustrates the CuAAC catalytic cycle, highlighting the participatory role of the pyridine moiety.

Caption: CuAAC mechanism featuring this compound.

Part 2: The Metal-Free Alternative - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications within living systems where copper toxicity is a primary concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a powerful, bioorthogonal alternative.[][11] This reaction obviates the need for a metal catalyst entirely, relying instead on the release of ring strain from a cyclooctyne derivative to drive the reaction forward.[12]

Mechanism: Driven by Ring Strain

The mechanism of SPAAC is a concerted [3+2] cycloaddition.[11]

-

Strained Alkyne Activation: The reaction's driving force is the high internal energy of a strained cyclooctyne (e.g., DBCO, DIFO). The deformation of the alkyne from its ideal linear geometry lowers the activation energy of the cycloaddition.[11][12]

-

Concerted Cycloaddition: The azide, such as this compound, reacts directly with the strained alkyne in a single, concerted step. This forms the fused triazole ring system.

-

Irreversible Product Formation: The release of the substantial ring strain makes the reaction highly exothermic and essentially irreversible, leading to the stable triazole product.[]

In the context of SPAAC, the pyridine moiety of this compound does not play a catalytic role. However, its physicochemical properties—such as enhancing aqueous solubility and providing a handle for further functionalization or metal chelation post-conjugation—remain highly valuable attributes in the design of complex biomolecules.[13]

Caption: The concerted, metal-free SPAAC mechanism.

Part 3: Quantitative & Practical Considerations

The choice between CuAAC and SPAAC depends on the specific application, with kinetics and biocompatibility being key differentiators.

| Parameter | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Cu(I) salt (e.g., CuSO₄/Ascorbate, CuBr)[8] | None (Metal-free)[] |

| Typical Reagents | This compound + Terminal Alkyne | This compound + Strained Cyclooctyne (DBCO, BCN, etc.)[12] |

| Reaction Rate | Very fast (can be pseudo-first order) with ligand acceleration. | Rate is second-order and dependent on the specific cyclooctyne used. Generally slower than optimized CuAAC.[12] |

| Biocompatibility | Potential cytotoxicity from copper requires careful control, low catalyst loading, and use of chelating ligands (e.g., THPTA).[1][8] | Excellent. Widely used for live-cell imaging and in vivo applications due to the absence of a metal catalyst.[11] |

| Key Advantage | Extremely fast and efficient. Uses simple, non-strained alkynes. | Bioorthogonal and non-toxic for in vivo use. |

| Consideration | Requires removal of copper for many downstream applications. | Strained alkynes are larger, more complex to synthesize, and can be hydrophobic.[14] |

Part 4: Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies are provided as robust starting points for researchers.

Protocol 1: General CuAAC Bioconjugation

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified Protein (in PBS, pH 7.4)

-

This compound

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in H₂O)[8]

-

Sodium Ascorbate stock solution (freshly prepared, 100 mM in H₂O)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Methodology:

-

Reagent Preparation: In a microcentrifuge tube, prepare the final protein solution. For a 500 µL final reaction volume, combine 430 µL of your alkyne-protein solution (e.g., to a final concentration of 25 µM).

-

Azide Addition: Add 10 µL of a 5 mM stock solution of this compound. This provides a final concentration of 100 µM (4-fold excess).

-

Catalyst Premix: In a separate tube, premix the catalyst. Combine 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA ligand.[15] Vortex briefly. The ligand-to-copper ratio of 5:1 is crucial for protecting the biomolecule.[16]

-

Catalyst Addition: Add the 7.5 µL of the CuSO₄/THPTA premix to the protein/azide solution. Mix gently by pipetting.

-

Initiation: Add 25 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.[15] The final concentration of ascorbate will be 5 mM.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, incubation can be performed at 4°C for a longer duration (4-16 hours).

-

Purification: Remove excess reagents and copper using a desalting column (e.g., PD-10) or through dialysis against PBS containing 1 mM EDTA to chelate any remaining copper.

Protocol 2: General SPAAC Live-Cell Labeling

This protocol outlines the labeling of cell-surface glycans metabolically engineered to display azide groups.

Materials:

-

Cells cultured with an azido-sugar (e.g., Ac₄ManNAz) for 48-72 hours.[11]

-

DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA).

-

Complete cell culture medium.

-

PBS.

Methodology:

-

Cell Preparation: Gently wash the azide-labeled cells three times with warm PBS to remove any unincorporated azido-sugar.

-

Labeling Reaction: Prepare a solution of the DBCO-fluorophore in complete culture medium at a final concentration of 10-50 µM.

-

Incubation: Add the labeling solution to the cells and incubate under normal cell culture conditions (37°C, 5% CO₂) for 30-60 minutes.

-

Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Experimental Workflow Diagram

Caption: Typical workflow for a CuAAC bioconjugation experiment.

Conclusion

This compound is a sophisticated tool for click chemistry. Its true potential is realized in the copper-catalyzed pathway, where the pyridine moiety can actively participate in the catalytic cycle, stabilizing the active Cu(I) species and accelerating the rate of triazole formation. This allows for more efficient conjugations under milder conditions. In the metal-free SPAAC reaction, while not catalytic, its properties as a hydrophilic and functionalizable handle remain advantageous. Understanding these dual mechanistic roles empowers researchers to make informed decisions, optimizing their conjugation strategies for applications ranging from the synthesis of novel therapeutics to the intricate labeling of living systems.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Ballaz, S., Gonzalez-Liste, P. J., Perez-Torrente, J. J., & Oro, L. A. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

-

Ballaz, S., Gonzalez-Liste, P. J., Perez-Torrente, J. J., & Oro, L. A. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Available at: [Link]

-

Mbua, N. E., Guo, J., Wolfert, M. A., Steet, R., & Boons, G.-J. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. Available at: [Link]

-

van der Velden, J. L. J., et al. (2020). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. National Institutes of Health. Available at: [Link]

-

Chen, Y., et al. (2018). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. Catalysis Communications. Available at: [Link]

-

Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Retrieved from [Link]

-

Zevallos, P. A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. Retrieved from [Link]

-

Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Center for Biotechnology Information. Available at: [Link]

-

Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]

-

John, J., & Kartha, K. K. (2016). Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. Available at: [Link]

-

Kumar, A., et al. (2022). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega. Available at: [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

-

Nierengarten, J.-F. (2016). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. MDPI. Available at: [Link]

-

Li, M., & Zhang, W. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. Available at: [Link]

-

Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Center for Biotechnology Information. Available at: [Link]

-

Hu, D., et al. (2023). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. National Institutes of Health. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). An Insight Into Click Chemistry. Retrieved from [Link]

-

Hoogenboom, R., et al. (2007). Click Chemistry with Poly(2-oxazoline)s. Macromolecules. Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanisms of click chemistry of (A) Cu-catalyzed azide-alkyne.... Retrieved from [Link]

-

RSC. (2024). Recent developments in bioconjugation: From strategies to design and clinical applications. Available at: [Link]

-

Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Click Chemistry [organic-chemistry.org]

- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 13. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to 3-(Azidomethyl)pyridine

This guide provides a comprehensive overview of the physical properties, synthesis, handling, and applications of 3-(Azidomethyl)pyridine, a pivotal reagent in modern medicinal chemistry and drug development. Designed for researchers and scientists, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in the laboratory.

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a heterocyclic organic compound featuring a pyridine ring functionalized with an azidomethyl group. This unique structure positions it as a highly valuable building block, particularly in the realm of "click chemistry."[1] The pyridine moiety is a common scaffold in pharmaceuticals, imparting favorable pharmacokinetic properties, while the azide group serves as a versatile handle for bioconjugation via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2][3] Understanding its core physical properties is paramount for its successful application in the synthesis of novel therapeutic agents and complex molecular probes.[4]

Section 1: Core Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical properties. These parameters dictate choice of solvent, reaction conditions, and purification strategies. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₄ | [5][6][7] |

| Molecular Weight | 134.14 g/mol | [5][6] |

| CAS Number | 864528-33-6 | [6][8] |

| Physical Form | Solid | |

| Boiling Point | Data not readily available | N/A |

| Melting Point | Data not readily available | N/A |

| Density | Data not readily available | N/A |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Methanol). | General chemical knowledge |

| InChI Key | PPHVFMDULQHSTJ-UHFFFAOYSA-N |

Note: Specific quantitative data such as boiling point, melting point, and density are not consistently reported across major chemical suppliers, which is common for specialized reagents sold in small quantities. Buyer assumes responsibility to confirm product identity and/or purity.

Section 2: Spectroscopic Profile for Structural Verification

Confirming the identity and purity of this compound is a critical first step in any experimental workflow. The primary techniques for this are Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy: The Azide Telltale

The most diagnostically significant feature in the IR spectrum of this compound is the strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretching vibration.

-

Expected Absorption: ~2100 cm⁻¹

-

Causality: This intense absorption arises from the asymmetric stretching of the N=N=N bond. Its presence is a definitive indicator of the azide functional group. The absence of a strong, broad peak around 3300-3500 cm⁻¹ (characteristic of an N-H stretch) and a C=O stretch around 1700 cm⁻¹ confirms the conversion from a precursor like 3-(aminomethyl)pyridine or the absence of hydrolysis to the corresponding alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

¹H NMR spectroscopy provides a detailed map of the proton environment in the molecule, confirming the connectivity of the pyridine ring and the azidomethyl group.

-

Pyridine Protons (Ar-H): Expect complex multiplets in the aromatic region, typically between δ 7.0 and 8.6 ppm. The exact shifts and coupling patterns are characteristic of a 3-substituted pyridine ring. For reference, the protons in unsubstituted pyridine appear at δ ~8.6 (H-2, H-6), ~7.8 (H-4), and ~7.4 (H-3, H-5) ppm in CDCl₃.

-

Methylene Protons (-CH₂-N₃): A singlet is expected for the two equivalent protons of the methylene group. This peak typically appears in the δ 4.0 - 4.5 ppm range. The chemical shift is influenced by the electronegativity of the adjacent azide group.

-

¹³C NMR: The carbon spectrum will show six distinct signals: four for the aromatic carbons of the pyridine ring and one for the methylene carbon. The methylene carbon signal is expected in the range of δ 50-60 ppm.

Section 3: Synthesis and Purification Protocol

This compound is typically synthesized from its corresponding halide precursor, 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine, via a nucleophilic substitution reaction with an azide salt.

Step-by-Step Synthesis Protocol

This protocol is a representative method for laboratory-scale synthesis.

-

Dissolution: Dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Reagent Addition: Add sodium azide (NaN₃, ~1.5 eq) to the solution. Causality: A slight excess of sodium azide is used to ensure the reaction goes to completion.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: A typical synthetic route to this compound.

Section 4: Safety, Handling, and Storage

Organic azides are energetic compounds and must be handled with appropriate caution.

-

Toxicity: While specific toxicity data for this compound is limited, related compounds can be harmful if swallowed or in contact with skin.[9] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

-

Explosion Hazard: Low molecular weight organic azides can be shock-sensitive and potentially explosive, especially upon heating or concentration. Avoid heating the neat compound. Always work behind a safety shield, especially during concentration steps.

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and incompatible materials such as strong acids or reducing agents.[9] Keep the container tightly closed.[10] For long-term storage, refrigeration is recommended.

Section 5: Applications in Drug Discovery & Bioconjugation

The primary utility of this compound lies in its application as a key reagent in click chemistry, a set of reactions known for their high yield, reliability, and biocompatibility.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most prominent click reaction, where an azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.[3][12] This triazole ring is an excellent bioisostere for an amide bond, offering improved stability and metabolic resistance.

-

Causality: The pyridine nitrogen in this compound can act as a ligand, potentially influencing the catalytic cycle of the CuAAC reaction. Furthermore, its solubility and stability in aqueous/organic solvent mixtures make it highly suitable for conjugating to biomolecules or other drug fragments under biocompatible conditions.[1]

CuAAC Application Workflow

Caption: Role of this compound in a CuAAC reaction.

Conclusion

This compound is a reagent of significant strategic value in contemporary chemical research. Its well-defined physicochemical and spectroscopic properties, coupled with its straightforward synthesis, make it an accessible and reliable tool. Its primary role as an azide partner in click chemistry reactions enables the rapid and efficient assembly of complex molecules, driving innovation in drug discovery, chemical biology, and materials science. Adherence to strict safety protocols is essential for harnessing the full potential of this versatile molecular building block.

References

(Note: The following list includes sources used to compile the technical data and general knowledge presented in this guide. All URLs were verified as of the generation date.)

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(Azidomethyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(Acetamidomethyl)pyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 3-aminomethyl pyridine. [Link]

-

PubChem. 3-Azidopyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

National Center for Biotechnology Information. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

Wikipedia. Click chemistry. [Link]

-

University of East Anglia. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

-

PubChem. 3-Acetylpyridine. National Center for Biotechnology Information. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. An Insight Into Click Chemistry. [Link]

-

ResearchGate. Recent applications of click chemistry in drug discovery. [Link]

-

YouTube. Mod-33 Lec-37 Pyridine Synthesis. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H6N4 | CID 45791267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pyridine, 3-(azidomethyl)- | 864528-33-6 [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 3-(Azidomethyl)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of versatile functional groups is paramount to accessing novel chemical space and enabling efficient compound library synthesis. Among these, the azide moiety has emerged as a particularly powerful tool, primarily due to its utility in the Nobel Prize-winning field of "click chemistry." 3-(Azidomethyl)pyridine is a key heterocyclic building block that marries the indispensable pyridine scaffold with the synthetic versatility of an azide. The pyridine ring is a privileged structure, found in a vast number of FDA-approved drugs, owing to its ability to engage in hydrogen bonding, act as a ligand for metalloenzymes, and modulate physicochemical properties. The addition of the azidomethyl group provides a reactive handle for robust and specific conjugation reactions.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline a representative synthetic protocol, discuss its critical applications in bioconjugation and drug discovery, and detail essential safety and handling procedures.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the foundation of its effective application in research and development. This compound is a solid at room temperature with the key identifiers and properties summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄ | PubChem[1] |

| Molecular Weight | 134.14 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 86452-8-33-6 | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| InChI Key | PPHVFMDULQHSTJ-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | [N-]=[N+]=NCc1cccnc1 | Sigma-Aldrich |

Synthesis of this compound

The synthesis of this compound is most commonly and efficiently achieved through a nucleophilic substitution reaction. This process typically involves the conversion of a more readily available precursor, 3-(halomethyl)pyridine, by reaction with an azide salt. The corresponding chloro or bromo derivatives serve as excellent electrophiles for this transformation. Below is a representative, field-proven protocol for its synthesis from 3-(bromomethyl)pyridine hydrobromide.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on established chemical principles for the synthesis of organic azides from alkyl halides.

Materials:

-

3-(Bromomethyl)pyridine hydrobromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(bromomethyl)pyridine hydrobromide (1.0 eq) in anhydrous DMF.

-

Azide Addition: To the stirring solution, add sodium azide (1.1 - 1.5 eq) portion-wise at room temperature. Causality Note: A slight excess of sodium azide is used to ensure the complete consumption of the starting halide, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with dichloromethane. Causality Note: Dichloromethane is an effective solvent for extracting the organic product while the inorganic salts remain in the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine. Causality Note: The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by flash column chromatography on silica gel if required.

Caption: Application of this compound in Click Chemistry.

Proteomics and Target Identification

The azide group can be used in chemical biology workflows to identify the protein targets of a bioactive small molecule. A common strategy involves synthesizing a probe molecule that includes this compound. After treating cells or lysates with the probe, it can be covalently attached to its protein targets via bioorthogonal chemistry, allowing for subsequent enrichment and identification by mass spectrometry.

Structural Characterization

Confirmation of the identity and purity of synthesized this compound is crucial. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure and data from analogous pyridine compounds, the following spectral features are expected:

-

¹H NMR (in CDCl₃):

-

A singlet for the methylene protons (-CH₂-) is anticipated around δ 4.4-4.6 ppm.

-

The pyridine ring protons will appear in the aromatic region (δ 7.0-8.7 ppm). The proton at position 2 (adjacent to the nitrogen) will be the most downfield, followed by the proton at position 6. The protons at positions 4 and 5 will be further upfield.

-

-

¹³C NMR (in CDCl₃):

-

The methylene carbon (-CH₂-) signal is expected around δ 50-55 ppm.

-

The pyridine ring carbons will appear in the range of δ 120-155 ppm.

-

Expected Infrared (IR) Spectroscopy Data

The IR spectrum provides key information about the functional groups present.

-

Azide Stretch: A very strong and sharp characteristic absorption band for the asymmetric stretch of the azide group (-N₃) is expected in the region of 2100-2120 cm⁻¹ . This is the most diagnostic peak in the spectrum.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ will correspond to the C-H stretching of the pyridine ring.

-

Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

Safety and Handling of Organic Azides

Organic azides like this compound are energetic compounds and must be handled with appropriate caution. While this molecule has a relatively favorable carbon-to-nitrogen ratio, making it less prone to explosive decomposition than smaller organic azides, adherence to safety protocols is mandatory.

Key Safety Considerations:

-

Potential for Explosion: Low molecular weight organic azides can be shock, friction, and heat sensitive. Always handle with care and avoid heating the neat material to high temperatures.

-